molecular formula C8H7F2NO3 B14077003 2-(Difluoromethyl)-3-nitroanisole

2-(Difluoromethyl)-3-nitroanisole

Cat. No.: B14077003
M. Wt: 203.14 g/mol
InChI Key: GMXOECGUGGHGOF-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-1-methoxy-3-nitrobenzene is an organic compound characterized by the presence of a difluoromethyl group, a methoxy group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(difluoromethyl)-1-methoxy-3-nitrobenzene typically involves the introduction of the difluoromethyl group onto a pre-existing aromatic ring. One common method is the difluoromethylation of aromatic compounds using difluorocarbene reagents. This process can be achieved through various catalytic and non-catalytic methods, including the use of metal-based catalysts and radical initiators .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-1-methoxy-3-nitrobenzene can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Difluoromethyl)-1-methoxy-3-nitrobenzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(difluoromethyl)-1-methoxy-3-nitrobenzene involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to various receptors and enzymes. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)-1-methoxy-3-nitrobenzene
  • 2-(Difluoromethyl)-1-hydroxy-3-nitrobenzene
  • 2-(Difluoromethyl)-1-methoxy-4-nitrobenzene

Comparison: 2-(Difluoromethyl)-1-methoxy-3-nitrobenzene is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction profiles with biological targets .

Properties

Molecular Formula

C8H7F2NO3

Molecular Weight

203.14 g/mol

IUPAC Name

2-(difluoromethyl)-1-methoxy-3-nitrobenzene

InChI

InChI=1S/C8H7F2NO3/c1-14-6-4-2-3-5(11(12)13)7(6)8(9)10/h2-4,8H,1H3

InChI Key

GMXOECGUGGHGOF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1C(F)F)[N+](=O)[O-]

Origin of Product

United States

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